Binding Affinity to PDEδ: Atrovastatin-PEG3-FITC vs. Unmodified Atorvastatin
Atrovastatin-PEG3-FITC binds to PDEδ with a Kd of 58 nM, which is approximately 22-fold stronger than unmodified atorvastatin (Kd = 1250 nM) under comparable assay conditions [1]. This affinity enhancement, achieved through PEG3-FITC conjugation, elevates the compound from a weak, sub-optimal binder to a robust probe suitable for fluorescence anisotropy-based displacement assays [2].
| Evidence Dimension | Binding affinity (Kd) to PDEδ |
|---|---|
| Target Compound Data | 58 nM |
| Comparator Or Baseline | Unmodified atorvastatin: 1250 nM |
| Quantified Difference | ~21.6-fold stronger binding |
| Conditions | Fluorescence anisotropy assay, 60 min incubation (for target compound); fluorescence polarization assay (for comparator) |
Why This Matters
The 22-fold affinity gain justifies procurement of the conjugated probe over unmodified atorvastatin for any PDEδ-targeted screening campaign, as the native compound's weak binding precludes reliable detection.
- [1] BindingDB. (n.d.). BDBM50249986 (CHEMBL4073704): Affinity Data for Atrovastatin-PEG3-FITC. Retrieved April 15, 2026. View Source
- [2] Martín-Gago, P., et al. (2017). Structure Guided Design and Kinetic Analysis of Highly Potent PDEδ Inhibitors. Journal of Medicinal Chemistry. View Source
